molecular formula C16H19F3N2O B2440105 2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide CAS No. 1965314-47-9

2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide

Cat. No.: B2440105
CAS No.: 1965314-47-9
M. Wt: 312.336
InChI Key: IBDZNWDEBNAYDW-ZDUSSCGKSA-N
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Description

2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide is a synthetic compound that features an indole moiety, which is a significant structure in medicinal chemistry due to its presence in many bioactive molecules. The compound’s structure includes a trifluoromethyl group, which often enhances the biological activity and metabolic stability of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it more effective in its biological activities .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    2,2,2-Trifluoroethylamine: Contains the trifluoromethyl group but lacks the indole moiety.

    N-Methylindole: Similar indole structure but without the trifluoromethyl group.

Uniqueness

2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide is unique due to the combination of the indole moiety and the trifluoromethyl group, which together enhance its biological activity and stability. This makes it a valuable compound for research and potential pharmaceutical applications.

Properties

IUPAC Name

2,2-dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methylindol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O/c1-15(2,3)14(22)20-13(16(17,18)19)11-9-21(4)12-8-6-5-7-10(11)12/h5-9,13H,1-4H3,(H,20,22)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDZNWDEBNAYDW-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C1=CN(C2=CC=CC=C21)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N[C@@H](C1=CN(C2=CC=CC=C21)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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